(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one
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Overview
Description
2-FURALDEHYDE (5-(3-NITROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound that belongs to the class of thiazolidines This compound is characterized by the presence of a furaldehyde group, a nitrobenzyl group, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURALDEHYDE (5-(3-NITROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the Nitrobenzyl Group: This step involves the nitration of a benzyl group, followed by its attachment to the thiazolidine ring.
Addition of the Furaldehyde Group: The final step involves the condensation of furaldehyde with the thiazolidine derivative to form the hydrazone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-FURALDEHYDE (5-(3-NITROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-FURALDEHYDE (5-(3-NITROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings.
Nitrobenzyl Derivatives: Compounds containing nitrobenzyl groups.
Furaldehyde Derivatives: Compounds with furaldehyde moieties.
Uniqueness
2-FURALDEHYDE (5-(3-NITROBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H12N4O4S |
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Molecular Weight |
344.3 g/mol |
IUPAC Name |
(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H12N4O4S/c20-14-13(8-10-3-1-4-11(7-10)19(21)22)24-15(17-14)18-16-9-12-5-2-6-23-12/h1-7,9,13H,8H2,(H,17,18,20)/b16-9+ |
InChI Key |
ZZLUSLRYGSCJKP-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)N/C(=N\N=C\C3=CC=CO3)/S2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)NC(=NN=CC3=CC=CO3)S2 |
Origin of Product |
United States |
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